Product packaging for Mesityl phenyl sulfone(Cat. No.:CAS No. 3112-82-1)

Mesityl phenyl sulfone

Cat. No.: B12485124
CAS No.: 3112-82-1
M. Wt: 260.4 g/mol
InChI Key: KASDQDYPCNMNLM-UHFFFAOYSA-N
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Description

Mesityl phenyl sulfone (CAS 6462-31-3) is an organic chemical compound with the molecular formula C15H16O2S . It belongs to the class of phenyl methyl sulfone derivatives. A preparation method for this compound is described in patent literature, where it can be synthesized from substituted benzene sulfonyl chloride raw materials through a process of reduction and methylation . This synthetic route is reported to achieve high yields, making it a candidate for potential industrial-scale production . As a chemical reagent, it serves as a building block in organic synthesis and research applications. This product is intended for research and development purposes only. It is not intended for direct human use, diagnostic use, or any veterinary applications. Researchers should consult the relevant safety data sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O2S B12485124 Mesityl phenyl sulfone CAS No. 3112-82-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3112-82-1

Molecular Formula

C15H16O2S

Molecular Weight

260.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-1,3,5-trimethylbenzene

InChI

InChI=1S/C15H16O2S/c1-11-9-12(2)15(13(3)10-11)18(16,17)14-7-5-4-6-8-14/h4-10H,1-3H3

InChI Key

KASDQDYPCNMNLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=CC=C2)C

Origin of Product

United States

Advanced Synthetic Methodologies for Mesityl Phenyl Sulfone and Its Structural Analogues

Mechanistic Investigations of Mesityl Phenyl Sulfone Formation

Understanding the mechanistic underpinnings of sulfone formation is crucial for optimizing reaction conditions and achieving desired selectivity. The synthesis of this compound can be approached through several pathways, each with its own mechanistic nuances.

The most direct route to sulfones is the oxidation of their corresponding sulfides. In the case of this compound, this involves the oxidation of mesityl phenyl sulfide (B99878).

The oxidation process typically proceeds in a stepwise manner, first converting the sulfide to a sulfoxide (B87167) and then the sulfoxide to the sulfone. A variety of oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice. organic-chemistry.orgjchemrev.com The selectivity of the oxidation, whether it stops at the sulfoxide stage or proceeds to the sulfone, is a critical consideration. mdpi.com

Controlling the stoichiometry of the oxidant is a key factor in achieving selectivity. An excess of the oxidizing agent generally favors the formation of the sulfone. researchgate.net The reaction conditions, including the choice of solvent and catalyst, also play a pivotal role. For instance, the use of 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide allows for the selective synthesis of either sulfoxides or sulfones by modifying the reaction conditions. The addition of acetonitrile, for example, can shift the reaction equilibrium towards the formation of the sulfone. organic-chemistry.org

Mechanistically, the oxidation of sulfides with hydrogen peroxide can be catalyzed by various species. In the absence of a metal catalyst, the reaction can be slow. However, the presence of a catalyst, such as a titanium complex, can significantly accelerate the reaction. researchgate.net The mechanism often involves the activation of hydrogen peroxide by the catalyst to form a more potent oxidizing species, which then reacts with the sulfur atom of the sulfide. The steric hindrance imposed by the mesityl group in mesityl phenyl sulfide can influence the reaction rate, potentially requiring more forcing conditions to achieve complete oxidation to the sulfone.

Oxidant/Catalyst SystemSubstrate (Model)ProductSelectivityReference
H₂O₂ / Acetic AcidMethyl Phenyl SulfideMethyl Phenyl SulfoxideHigh for sulfoxide researchgate.net
H₂O₂ / Ti(Phen)(OC₂H₅)₂Cl₂Methyl Phenyl SulfideMethyl Phenyl SulfoxideHigh for sulfoxide researchgate.net
Urea-H₂O₂ / Phthalic AnhydrideSubstituted SulfidesSulfonesHigh for sulfones researchgate.net
H₂O₂ / 2,2,2-TrifluoroacetophenoneAromatic/Aliphatic SulfidesSulfoxides or SulfonesControllable organic-chemistry.org

Friedel-Crafts sulfonylation is a classic and widely used method for the formation of diaryl sulfones. nih.gov This reaction involves the electrophilic aromatic substitution of an arene with a sulfonylating agent, typically a sulfonyl chloride, in the presence of a Lewis acid catalyst. The synthesis of this compound via this route would involve the reaction of mesitylene (B46885) with benzenesulfonyl chloride.

The scope of the Friedel-Crafts sulfonylation is broad, but it is not without its limitations. youtube.comquora.comlibretexts.orgpearson.comlibretexts.org One of the primary limitations is the reactivity of the aromatic substrate. The reaction works best with electron-rich arenes, such as mesitylene, which is highly activated due to the three methyl groups. However, strongly deactivated arenes are generally poor substrates for this reaction. libretexts.org

Another significant limitation is the potential for side reactions and the generation of stoichiometric waste from the Lewis acid catalyst, which is often required in super-stoichiometric amounts. ethz.ch To address this, more environmentally friendly solid acid catalysts, such as zeolites and clays, have been developed. rsc.org These solid acids can be recycled and reused, making the process more sustainable. The regioselectivity of the sulfonylation is also a key consideration, although for a symmetrical molecule like mesitylene, this is not a concern. For substituted mesitylenes, the position of sulfonylation would be directed by the existing substituents. beilstein-journals.orgnih.gov

The steric hindrance of the mesityl group can also pose a challenge, potentially requiring harsher reaction conditions to overcome the steric barrier for the bulky sulfonyl group to attack the aromatic ring. researchgate.net

CatalystSulfonylating AgentAreneKey FeatureReference
AlCl₃Benzenesulfonyl chlorideBenzene (B151609)Classic Lewis acid, often requires excess libretexts.org
Solid Acids (Zeolites, Clays)Arenesulfonyl chloridesAromaticsReusable, eco-friendly rsc.org
Triflic AcidAryl sulfonyl chloridesArenesCatalytic amount, high selectivity researchgate.net
CuFe₂O₄ NanoparticlesAryl sulfonic acid saltsAryl halidesRecyclable, environmentally friendly nanomaterchem.com

Beyond traditional oxidation and sulfonylation, radical and other electrophilic pathways offer alternative strategies for the construction of the C-S bond in diaryl sulfones.

Radical approaches often involve the generation of a sulfonyl radical, which can then add to an aromatic ring. For instance, sulfonyl radicals can be generated from sulfonyl chlorides or sulfinates under photoredox or thermal conditions. researchgate.net A hypothetical radical pathway to this compound could involve the reaction of a phenyl radical with a mesitylenesulfonyl species or a mesityl radical with a benzenesulfonyl species. The reaction of a phenyl radical with propene has been studied as a model for aromatic radical addition reactions. mit.edu

Electrophilic approaches can involve the reaction of an aryne with a sulfinate salt. Arynes, highly reactive intermediates, can be generated in situ and trapped with a nucleophilic sulfur source to form the diaryl sulfone. organic-chemistry.org This method offers a transition-metal-free alternative to traditional cross-coupling reactions.

Another emerging strategy involves the use of sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), in palladium-catalyzed three-component coupling reactions. nih.govchemistryviews.org This approach allows for the convergent synthesis of a wide range of diaryl sulfones from an organolithium species, an aryl halide, and the SO₂ surrogate.

Chemo-, Regio-, and Stereoselective Syntheses of this compound Derivatives

The synthesis of structurally complex sulfones often requires precise control over chemo-, regio-, and stereoselectivity. While the synthesis of this compound itself does not present stereochemical challenges, the synthesis of its chiral or more complex derivatives necessitates advanced synthetic methodologies.

The development of methods for the asymmetric synthesis of chiral sulfones is an area of significant research interest, as chirality can have a profound impact on the biological activity of a molecule. acs.org However, the direct asymmetric synthesis of a sterically hindered chiral sulfone like a derivative of this compound is a formidable challenge.

General strategies for the synthesis of chiral sulfones include the asymmetric oxidation of prochiral sulfides, the kinetic resolution of racemic sulfoxides, and the stereoselective construction of the C-S bond. acs.org While numerous catalytic systems have been developed for the asymmetric oxidation of sulfides, achieving high enantioselectivity with sterically demanding substrates like a substituted mesityl phenyl sulfide can be difficult.

Another approach involves the use of chiral auxiliaries or catalysts in reactions that form the sulfone moiety. For example, rhodium-catalyzed asymmetric hydrosulfonylation of allenes and alkynes has been shown to produce chiral allylic sulfones with high enantioselectivity. nih.gov Although not directly applied to this compound, these principles could be adapted for the synthesis of its chiral analogues. The synthesis of sterically hindered chiral molecules often requires bespoke catalyst design and optimization. researchgate.netnih.gov

The development of novel catalysts is at the forefront of efforts to achieve high levels of enantioselectivity and diastereoselectivity in sulfone synthesis. Both metal-based and organocatalytic systems have been explored.

For enantioselective synthesis, chiral ligands are often employed in conjunction with a metal catalyst. For example, palladium-catalyzed decarboxylative asymmetric allylic alkylation has been used to access enantioenriched cyclic sulfones. acs.org Hydrogen-bonding organocatalysts have been used in combination with photoredox catalysis for the enantioselective sulfonylation of α,β-unsaturated carbonyl compounds. rsc.org

For diastereoselective synthesis, the focus is on controlling the relative stereochemistry of multiple chiral centers. This can be achieved through substrate control, where the stereochemistry of the starting material dictates the outcome of the reaction, or through catalyst control. Molybdenum-catalyzed allylic sulfonylation of tertiary allylic electrophiles has been shown to proceed with excellent regioselectivity, which is a prerequisite for achieving high diastereoselectivity in more complex systems. nih.gov

The synthesis of sterically hindered sulfones like this compound derivatives presents a unique set of challenges for catalyst design. The catalyst must be sufficiently active to overcome the steric hindrance while also being able to effectively discriminate between the prochiral faces of the substrate to induce high levels of stereoselectivity.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The growing emphasis on environmental stewardship within the chemical industry has propelled the development of greener and more sustainable methods for synthesizing valuable compounds like this compound and its analogues. These approaches aim to minimize waste, reduce energy consumption, eliminate the use of hazardous solvents and reagents, and utilize renewable resources, aligning with the core principles of green chemistry.

Solvent-Free and Solid-Phase Methodologies

A primary goal of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free and solid-phase synthesis represent two powerful strategies to achieve this objective in the production of diaryl sulfones.

Solvent-Free Synthesis: Solvent-free, or neat, reactions are conducted without a liquid medium, relying on the physical mixing of reactants, sometimes aided by heat or microwave irradiation. This approach simplifies purification, reduces waste, and can often accelerate reaction rates. For instance, the synthesis of N-sulfonylimines, which are structurally related to sulfones, has been efficiently achieved from aldehydes and sulfonamides using a ZrO2/S2O8 solid superacid catalyst under microwave irradiation in the absence of any solvent. researchgate.net This method proves to be fast and high-yielding for a variety of substrates. researchgate.net Another green strategy involves performing reactions in aqueous media, which is a benign and non-flammable solvent. A metal-free oxidative sulfonylation has been developed for creating diarylsulfones in an aqueous system under aerobic conditions, proceeding with high functional group compatibility. researchgate.net

Solid-Phase Synthesis: Solid-phase synthesis (SPS) offers a compelling alternative to traditional solution-phase chemistry by anchoring a starting material to an insoluble polymer support. thieme-connect.com This immobilization allows for the use of excess reagents to drive reactions to completion, as any unreacted materials and by-products can be easily washed away by simple filtration, eliminating the need for complex purification steps like chromatography. thieme-connect.com In the context of sulfone synthesis, a common strategy involves the oxidation of a polymer-bound aryl thioether to the corresponding sulfone. This "safety catch" approach activates the molecule for subsequent cleavage from the resin. thieme-connect.com The use of vinyl sulfones as linkers on a solid support has also been demonstrated, showcasing the versatility of the sulfone group in SPS for creating complex molecules. nih.gov

Synthesis TypeReactants/LinkerConditionsKey Advantage
Solvent-Free Aldehydes, SulfonamidesMicrowave Irradiation, ZrO2/S2O8 CatalystFast, high yield, no organic solvent waste. researchgate.net
Solid-Phase Polymer-Bound ThioetherOxidation to SulfoneSimplified purification, use of excess reagents. thieme-connect.com
Solid-Phase Vinyl Sulfone LinkerDiels-Alder CycloadditionTraceless linker strategy for complex molecules. nih.gov

Mechanochemical Syntheses of this compound

Mechanochemistry utilizes mechanical energy, typically through ball milling or grinding, to induce chemical reactions. nih.gov This solvent-free technique can lead to the formation of products that are inaccessible through traditional solution-based methods and significantly reduces waste and energy consumption. nih.govresearchgate.net

The application of mechanochemistry to sulfur-containing compounds has shown considerable promise. For example, a sustainable, solvent-free protocol for synthesizing sulfonyl fluorides has been developed using potassium bifluoride (KHF2) as a fluorine source in a mixer mill. researchgate.net While a direct mechanochemical synthesis of this compound has not been extensively detailed, the principles are readily applicable. The synthesis could be envisioned by milling a mixture of an appropriate arenesulfonyl halide and mesitylene with a suitable catalyst. The mechanical forces generated during milling can break and form chemical bonds, facilitating the sulfonylation reaction without the need for bulk solvents. nih.gov This approach avoids the challenges associated with solvent recovery and purification, presenting a highly efficient and environmentally friendly alternative.

TechniqueReactant Type 1Reactant Type 2Energy InputKey Advantage
Ball Milling Arenesulfonyl HalideAromatic HydrocarbonMechanical ForceSolvent-free, reduced waste, potential for novel reactivity. nih.govresearchgate.net
Grinding Sulfonyl ImidazoleFluorinating Agent (KHF2)Mechanical ForceElimination of bulk solvent use. researchgate.net

Utilization of Renewable Feedstocks in Sulfone Production

The transition from a fossil fuel-based economy to one centered on renewable resources is a cornerstone of sustainable development. Renewable feedstocks, such as biomass, offer a carbon-neutral source of chemical building blocks. u-szeged.hu Lignin (B12514952), a major component of lignocellulosic biomass, is a complex polymer rich in aromatic units. researchgate.net As a vast and underutilized renewable resource, lignin holds significant potential as a starting material for aromatic compounds like those needed for diaryl sulfone synthesis. researchgate.netbasf.com

The production of aryl sulfones from renewable feedstocks involves several conceptual steps:

Depolymerization of Lignin: Breaking down the complex lignin polymer into simpler aromatic platform chemicals, such as phenol (B47542), benzene, and their derivatives.

Chemical Conversion: Transforming these basic aromatic molecules into the necessary precursors for sulfone synthesis, such as arenesulfinic acids or aryl halides.

Sulfonylation: Reacting these bio-derived precursors to form the final diaryl sulfone product.

While the integrated process from raw biomass to complex sulfones is still an area of active research, the foundational technologies are developing. The ability to produce the core aromatic structures from renewable sources like agricultural residues, forestry waste, or dedicated energy crops provides a clear pathway to reducing the chemical industry's reliance on depleting fossil fuels. leadventgrp.comresearchgate.net

Renewable FeedstockKey ComponentPotential Precursor for Sulfone Synthesis
Lignocellulosic Biomass (e.g., wood, straw)LigninPhenols, Benzene, and other Aromatic Compounds. researchgate.net
Agricultural Residues (e.g., corn stover)Cellulose, LigninAromatic Platform Chemicals. researchgate.net

Elucidation of Reactivity Profiles and Mechanistic Pathways of Mesityl Phenyl Sulfone

Nucleophilic Reactivity and Carbanion Chemistry of Mesityl Phenyl Sulfone

The sulfonyl group (SO2) in this compound significantly influences the acidity of adjacent C-H bonds. This electron-withdrawing nature facilitates the formation of carbanions, which are key intermediates in a variety of carbon-carbon bond-forming reactions.

Generation and Reactivity of Mesityl Phenyl Sulfonyl Carbanions

The generation of mesityl phenyl sulfonyl carbanions is typically achieved through proton abstraction using a strong base. The stability of the resulting carbanion is enhanced by the delocalization of the negative charge onto the sulfonyl group. While early theories suggested the involvement of sulfur's d-orbitals in this stabilization, later studies propose that reverse hyperconjugation and polarization are more likely explanations. unl.edu The choice of base and reaction conditions can influence the subsequent reactivity of the carbanion. Common bases used for this purpose include organolithium reagents like n-butyllithium.

The reactivity of these carbanions is characterized by their nucleophilic nature. They readily participate in reactions with various electrophiles, leading to the formation of new carbon-carbon bonds. The mesityl group, with its steric bulk, can influence the stereochemical outcome of these reactions.

Condensation and Addition Reactions of Sulfonyl-Stabilized Anions

Sulfonyl-stabilized carbanions, including those derived from this compound, are valuable nucleophiles in condensation and addition reactions. A prominent example is their reaction with aldehydes and ketones. inflibnet.ac.in This reaction initially forms a β-hydroxy sulfone, which can then undergo further transformations.

The addition of the sulfonyl carbanion to a carbonyl compound is a key step in the well-known Julia olefination and its variations. wikipedia.org These reactions are powerful methods for the synthesis of alkenes. The general scheme involves the initial addition of the sulfonyl carbanion to an aldehyde or ketone, followed by functionalization of the resulting alkoxide and a subsequent elimination step. wikipedia.org

Elimination Reactions Involving this compound as a Leaving Group

The sulfonyl group can also function as a leaving group in elimination reactions, leading to the formation of carbon-carbon double bonds. These reactions are of significant synthetic utility, particularly in the construction of complex organic molecules.

β-Elimination Processes and Olefin Formation (e.g., Julia-Kocienski Olefination)

The Julia-Kocienski olefination is a modified version of the classical Julia olefination that provides a more direct route to alkenes. alfa-chemistry.com In this reaction, a sulfonyl carbanion, often derived from a heteroaryl phenyl sulfone, reacts with an aldehyde or ketone. organic-chemistry.org The resulting β-alkoxy sulfone intermediate undergoes a spontaneous Smiles rearrangement, followed by the elimination of sulfur dioxide and an aryloxide anion to furnish the alkene. researchgate.net While the classic Julia olefination often employs phenyl sulfones, modified versions utilize heteroaromatic sulfones to facilitate a one-pot procedure. alfa-chemistry.com

The stereochemical outcome of the Julia-Kocienski olefination can be influenced by the nature of the sulfone and the reaction conditions, often favoring the formation of the E-isomer of the alkene. organic-chemistry.org

Reductive Eliminations and Desulfonylation Strategies

The sulfonyl group can be removed from a molecule through reductive desulfonylation, a process that replaces the C-SO2R bond with a C-H bond. wikipedia.org This is a valuable transformation in organic synthesis, as the sulfonyl group can be used to control reactivity and stereochemistry during intermediate steps and then be cleanly removed in a final step.

Common reagents for reductive desulfonylation include active metals like sodium amalgam and samarium(II) iodide. wikipedia.org The mechanism of these reductions often involves single-electron transfer from the metal to the sulfone, leading to the cleavage of the carbon-sulfur bond. wikipedia.org In the case of β-hydroxy sulfones or their derivatives, reductive elimination can occur to form an alkene, as seen in the Julia-Lythgoe olefination. wikipedia.org

Recent advancements have explored the use of samarium(II) iodide in the presence of water for the regioselective and diastereoselective desulfonylation of allylic hydroxy phenyl sulfones. nih.gov This method is believed to proceed through a chelated organosamarium intermediate. nih.gov

Rearrangement Reactions Featuring the this compound Moiety

This compound and related aryl sulfones can undergo rearrangement reactions under specific conditions. A notable example is the Truce-Smiles rearrangement. This reaction involves the intramolecular nucleophilic aromatic substitution of an aryl sulfone.

In the case of this compound, treatment with a strong base such as n-butyllithium can lead to metalation, followed by a rearrangement. acs.orgdatapdf.com This rearrangement involves the migration of an aryl group from the sulfur atom to a carbanionic center. The reaction of this compound with n-butyllithium has been shown to yield a rearranged product, demonstrating the ability of the this compound framework to participate in such transformations. datapdf.com The study of the rearrangement of mesityl p-tolyl sulfone has provided further insight into the mechanism, indicating that the displacement of the arylsulfonyl group occurs at the position to which it was originally attached. datapdf.com

Organocatalytic reactions involving vinyl sulfones have also been shown to proceed with a 1,2-sulfone rearrangement. rsc.org

Sigmatropic Rearrangements and Cycloaddition Reactions

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.org While specific examples involving this compound are not extensively documented in the readily available literature, the general principles of sigmatropic rearrangements, such as the Cope and Claisen rearrangements, can be considered. wikipedia.orglibretexts.orgimperial.ac.ukimperial.ac.uk These reactions are governed by orbital symmetry rules and typically require thermal or photochemical activation. wikipedia.orglibretexts.org For instance, a umn.eduumn.edu-sigmatropic rearrangement involves a six-membered cyclic transition state. libretexts.orgimperial.ac.ukimperial.ac.uk

Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. libretexts.org The reactivity of a sulfone-containing molecule in such reactions can be influenced by the electronic nature of the sulfone group. While direct participation of the sulfonyl group in cycloadditions is not typical, its electron-withdrawing nature can influence the reactivity of the aromatic rings. nih.gov Metal coordination to the phenyl sulfone can activate the benzene (B151609) ring towards cycloaddition reactions. nih.gov

Pummerer-Type Rearrangements and Sulfone Applications

The Pummerer rearrangement is a characteristic reaction of sulfoxides, where an alkyl sulfoxide (B87167) rearranges to form an α-acyloxythioether in the presence of an activating agent like acetic anhydride. wikipedia.orgtcichemicals.comsynarchive.comyoutube.com The mechanism involves the formation of a thionium (B1214772) ion intermediate. wikipedia.orgtcichemicals.com While the classic Pummerer rearrangement involves a sulfoxide, related transformations of sulfones exist. For instance, α-CH acidic sulfoxides can react with sulfinyl chlorides to yield α-sulfonyl thioethers. researchgate.net

The sulfone group is a versatile functional group in organic synthesis. sciencehub.egrsc.orgresearchgate.net Its presence can activate adjacent C-H bonds, making them susceptible to deprotonation and subsequent functionalization. researchgate.net Furthermore, the sulfonyl group can act as a leaving group in substitution and elimination reactions. nih.gov This reactivity is harnessed in various synthetic strategies. rsc.orgresearchgate.net For example, β-ketosulfones are valuable intermediates in the synthesis of a wide array of heterocyclic and carbocyclic compounds. sciencehub.egresearchgate.net

Electrophilic and Radical Transformations of this compound

The aromatic rings of this compound are susceptible to both electrophilic and radical-mediated functionalization.

The sulfonyl group is strongly deactivating and meta-directing in electrophilic aromatic substitution reactions. Therefore, electrophilic attack on the phenyl ring of this compound would be expected to occur at the meta position. Conversely, the mesityl group, with its three electron-donating methyl groups, is highly activating and directs electrophiles to the ortho and para positions. However, the steric bulk of the mesityl group can hinder reactions at the ortho positions. The interplay of these electronic and steric effects governs the regioselectivity of electrophilic functionalization. mdpi.com

The sulfone group can participate in radical reactions. Sulfonyl radicals can be generated from sulfonyl-containing compounds and can undergo addition to unsaturated systems. nih.govresearchgate.net For instance, sulfinyl sulfones can undergo homolytic fission of the S-S bond to generate both sulfonyl and sulfinyl radicals. nih.gov These radicals can then participate in cascade reactions with alkenes and alkynes. nih.govresearchgate.net Recent advancements have also demonstrated the photocatalytic generation of sulfonyl radicals from sulfonamides, which can then be used in late-stage functionalization reactions. researchgate.net The application of such radical-based strategies to this compound could provide pathways for novel transformations.

Organometallic Chemistry and Catalytic Transformations of this compound

The interaction of this compound with organometallic reagents and catalysts opens up a rich area of chemistry, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

The sulfonyl group, traditionally considered a stable and relatively inert functional group, has emerged as a versatile coupling partner in metal-catalyzed cross-coupling reactions. rsc.org Palladium and nickel catalysts have been particularly effective in promoting the desulfinative coupling of aryl sulfones with various partners. umn.edursc.org For example, palladium-catalyzed Suzuki-Miyaura type reactions can be used to form C-C bonds by coupling aryl sulfones with boronic acids. rsc.orgnih.gov The mesityl group in this compound can influence the stability and reactivity of the sulfonate precursor in such reactions. nih.gov

Beyond C-C bond formation, metal-catalyzed reactions can also be employed for C-X bond formation, where X represents a heteroatom. rsc.orgrsc.org These transformations provide a powerful tool for introducing diverse functionalities into molecules containing a sulfone moiety. The development of new catalytic systems continues to expand the scope and utility of sulfones as coupling partners in organic synthesis. rsc.org

Interactive Data Table: Reactivity of this compound

Reaction TypeReagents/ConditionsExpected Outcome/Key Features
Sigmatropic Rearrangement Thermal or PhotochemicalMigration of a σ-bond across the π-system.
Cycloaddition Dienophile, Heat or LightFormation of a cyclic adduct; reactivity influenced by the sulfone group.
Pummerer-Type Rearrangement Activating Agent (e.g., Ac₂O)Typically involves sulfoxides, but related transformations of sulfones exist.
Electrophilic Aromatic Substitution Electrophile, Lewis AcidSubstitution on the aromatic rings, directed by the sulfonyl and mesityl groups.
Radical Reaction Radical Initiator, LightFunctionalization via sulfonyl radical intermediates.
Metal-Catalyzed Cross-Coupling Pd or Ni catalyst, Coupling PartnerFormation of new C-C or C-X bonds at the sulfone position.

Role of this compound in Cross-Coupling Reactions

This compound, characterized by the sterically demanding mesityl group attached to the sulfonyl moiety, presents a unique substrate for investigation in the realm of cross-coupling reactions. While aryl sulfones have emerged as viable electrophilic partners in various palladium-catalyzed transformations, the reactivity of derivatives bearing bulky substituents like the mesityl group is a subject of considerable interest due to the profound influence of steric hindrance on reaction outcomes.

Research into the utility of aryl sulfones in Suzuki-Miyaura cross-coupling reactions has indicated that electron-withdrawing groups on the sulfone's aryl ring are generally favorable for reactivity. nih.gov Unactivated aryl sulfones, such as this compound, are typically less reactive under these conditions. The steric bulk of the mesityl group can further diminish reactivity by impeding the crucial oxidative addition step at the palladium catalyst. nih.gov

In the context of Stille cross-coupling reactions, which join organotin compounds with organic halides or sulfonates, the steric environment of the sulfonate coupling partner is a critical factor. Studies on aryl mesylates and tosylates have demonstrated that the presence of ortho substituents on the aryl sulfonate can significantly reduce the efficiency of the coupling process. nih.gov This suggests that this compound, with its two ortho-methyl groups, would likely exhibit attenuated reactivity in Stille-type couplings.

The Heck reaction, involving the coupling of an unsaturated halide or triflate with an alkene, is another cornerstone of palladium-catalyzed cross-coupling chemistry. organic-chemistry.org While the direct use of aryl sulfones as electrophiles in the Heck reaction is less common than that of aryl halides, the principles of steric hindrance influencing catalyst-substrate interaction remain pertinent. The bulky nature of the mesityl group would be expected to pose a significant challenge to the coordination and subsequent migratory insertion steps of the Heck catalytic cycle.

Similarly, in Sonogashira coupling reactions, which form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, the efficiency of the catalytic cycle is sensitive to the steric properties of the substrates. youtube.com The successful coupling of sterically hindered partners often requires specialized catalyst systems or more forcing reaction conditions. The application of this compound in this context would likely necessitate overcoming the steric barrier presented by the mesityl substituent.

The Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds, typically employs aryl halides and triflates as electrophiles. researchgate.netchemrxiv.org The extension of this reaction to include aryl sulfones as coupling partners is an area of ongoing research. For a substrate like this compound, the steric congestion around the sulfonyl group would be a primary consideration in catalyst selection and the optimization of reaction conditions to achieve efficient C-N bond formation.

A summary of the expected reactivity of this compound in various cross-coupling reactions based on general principles and findings for sterically hindered aryl sulfonates is presented below.

Cross-Coupling ReactionCoupling PartnersKey Mechanistic StepsExpected Reactivity of this compoundRationale
Suzuki-Miyaura Organoboron Reagent + Aryl SulfoneOxidative Addition, Transmetalation, Reductive EliminationLowUnactivated sulfone; significant steric hindrance from the mesityl group impeding oxidative addition.
Stille Organotin Reagent + Aryl SulfoneOxidative Addition, Transmetalation, Reductive EliminationLowSteric hindrance from ortho-substituents on the aryl sulfonate is known to decrease reaction efficiency.
Heck Alkene + Aryl SulfoneOxidative Addition, Migratory Insertion, β-Hydride EliminationVery LowSteric bulk of the mesityl group would hinder alkene coordination and migratory insertion.
Sonogashira Terminal Alkyne + Aryl SulfoneOxidative Addition, Transmetalation, Reductive EliminationLowSteric hindrance would likely necessitate specialized catalysts or harsh conditions.
Buchwald-Hartwig Amine + Aryl SulfoneOxidative Addition, Amine Coordination, Reductive EliminationLow to ModerateSteric hindrance is a major challenge, but catalyst development may enable this transformation.

Photochemical and Electrochemical Reactivity of this compound

The photochemical and electrochemical behavior of this compound is governed by the electronic properties of the sulfonyl group and the attached aromatic rings. These methods offer alternative pathways to activate the otherwise stable C-S bonds, leading to distinct reactive intermediates and products compared to thermal reactions.

Photochemical Reactivity:

The photochemistry of diaryl sulfones typically involves the cleavage of a carbon-sulfur bond upon absorption of ultraviolet light. This process can proceed through different mechanisms depending on the specific substitution pattern of the aromatic rings and the reaction environment. For this compound, direct photolysis is expected to lead to the homolytic cleavage of the C-S bond, generating a mesityl radical and a phenylsulfonyl radical.

The primary photochemical process can be represented as:

Mesityl-SO₂-Phenyl + hν → Mesityl• + •SO₂-Phenyl

Subsequent reactions of these radical intermediates would then determine the final product distribution. The mesityl radical, being a reactive carbon-centered radical, can abstract a hydrogen atom from the solvent or other components of the reaction mixture, or it can engage in radical-radical coupling reactions. The phenylsulfonyl radical can lose sulfur dioxide to form a phenyl radical, or it can also participate in hydrogen abstraction or coupling reactions.

The presence of the ortho-methyl groups on the mesityl ring can influence the photochemical reactivity. These groups may provide a pathway for intramolecular hydrogen abstraction by the excited state or by the initially formed radicals, potentially leading to the formation of rearranged products.

Electrochemical Reactivity:

The electrochemical reduction of diaryl sulfones has been a subject of study, with the general mechanism involving the transfer of electrons to the sulfone moiety, leading to the cleavage of one of the carbon-sulfur bonds. In the case of this compound, cyclic voltammetry would be a key technique to probe its reduction potential and the stability of the resulting radical anion.

The initial step in the electrochemical reduction is the formation of a radical anion:

Mesityl-SO₂-Phenyl + e⁻ → [Mesityl-SO₂-Phenyl]⁻•

The stability of this radical anion is crucial in determining the subsequent reaction pathway. For many aryl sulfones, this radical anion is unstable and undergoes rapid cleavage of a C-S bond to form an aryl radical and a sulfinate anion. For this compound, two possible cleavage pathways exist:

[Mesityl-SO₂-Phenyl]⁻• → Mesityl• + Phenyl-SO₂⁻

[Mesityl-SO₂-Phenyl]⁻• → Phenyl• + Mesityl-SO₂⁻

The preferred pathway would be influenced by the relative stability of the resulting aryl radicals and sulfinate anions. The steric bulk of the mesityl group might also play a role in the kinetics of the bond cleavage. The reduction potential of this compound would be expected to be influenced by the electron-donating nature of the methyl groups on the mesityl ring, potentially making it more difficult to reduce compared to unsubstituted diphenyl sulfone.

Detailed electrochemical studies, such as cyclic voltammetry at varying scan rates and controlled potential electrolysis, would be necessary to fully elucidate the reduction mechanism, identify the products, and determine the kinetic parameters of the electron transfer and bond cleavage steps.

A comparative table summarizing the expected photochemical and electrochemical reactivity is provided below.

Reactivity TypeInitiating StepKey IntermediatesExpected ProductsInfluencing Factors
Photochemical UV light absorptionMesityl radical, Phenylsulfonyl radicalMesitylene (B46885), Benzenesulfinic acid, Biphenyls, etc.Wavelength of light, solvent, presence of radical scavengers.
Electrochemical Electron transferThis compound radical anionMesitylene, Benzenesulfinic acid, Phenyl radical derived productsElectrode potential, solvent, supporting electrolyte.

Strategic Applications of Mesityl Phenyl Sulfone in Advanced Organic Synthesis

Construction of Complex Molecular Architectures Utilizing Mesityl Phenyl Sulfone

The phenyl sulfone group is a robust and versatile functional group in a synthetic chemist's toolkit. The introduction of the sterically demanding mesityl group enhances its utility, enabling unique transformations and providing control over reactivity and selectivity.

The Julia-Kocienski olefination, a cornerstone of modern synthetic chemistry, frequently employs phenyl sulfones to construct carbon-carbon double bonds, a common feature in many natural products. sci-hub.se While the classic Julia reaction has been widely applied, modifications using heteroaromatic sulfones are common. The principles of sulfone-mediated synthesis are critical in complex molecule synthesis. sci-hub.se

A notable application of phenyl sulfone chemistry is seen in stereoselective reductions for natural product synthesis. For instance, allylic 1,2- and 1,3-hydroxy phenyl sulfones can undergo highly regioselective and diastereoselective desulfonylation when treated with samarium(II) iodide. nih.gov This methodology, which leverages the sulfone group as a temporary control element, was successfully featured in the synthesis of the phenolic fragment of the thailandamide natural products, demonstrating its utility in accessing complex stereochemical arrays found in nature. nih.gov

The sulfone moiety is a key structural motif in a wide array of biologically active compounds and is considered a valuable pharmacophore. mdpi.com Consequently, phenyl sulfones, including this compound, serve as crucial intermediates in the synthesis of potential therapeutic agents. mdpi.com

Research has focused on incorporating the methylsulfonyl phenyl group, a structure related to this compound, into heterocyclic scaffolds to create molecules with dual antimicrobial and anti-inflammatory activities. nih.gov In one such study, novel 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives were synthesized and showed significant selective inhibition of the COX-2 enzyme, an important target for anti-inflammatory drugs. nih.gov This work highlights a strategy of molecular hybridization, combining the indole nucleus of known drugs like indomethacin (B1671933) with the p-methylsulfonyl phenyl group characteristic of selective COX-2 inhibitors. nih.gov The use of sulfone-containing building blocks is also central to diversity-oriented synthesis, aiming to create libraries of complex carbocycles for drug discovery. nih.gov Chiral sulfonylated cyclohexenes, for example, have been investigated as potential anti-sepsis agents. nih.gov

This compound in Stereoselective and Asymmetric Synthesis

The control of stereochemistry is paramount in modern organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals. chiralpedia.com The steric bulk of the mesityl group in this compound provides a powerful tool for inducing stereoselectivity in chemical reactions. nih.gov

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which it is removed. youtube.com Sulfinyl compounds, which are closely related to sulfones, are well-established as effective chiral auxiliaries. acs.orgnih.gov

The Andersen synthesis, a classic method for producing chiral sulfoxides, relies on the reaction of a Grignard reagent with an enantiopure menthyl sulfinate. nih.gov This principle has been extended to other chiral alcohols and sulfinates. Significantly, enantioenriched sulfinate esters, including those bearing a bulky mesityl group, can be prepared with high enantiomeric excess through the asymmetric condensation of prochiral sulfinates and alcohols. nih.gov These chiral mesityl-containing sulfinates are versatile intermediates that can be transformed into a diverse range of other chiral sulfur compounds, demonstrating how the mesityl sulfone framework can be a precursor to valuable chiral reagents. nih.gov While the direct use of this compound as a chiral ligand is less common, the development of sulfur-containing chiral ligands for transition metal catalysis is an active area of research, valued for sulfur's strong coordination ability. nih.gov

The steric influence of the sulfone's substituents can effectively control the facial selectivity of reactions, leading to the preferential formation of one diastereomer. This is particularly evident in reactions of allylic sulfones. nih.govdigitellinc.com

In the samarium diiodide-mediated reduction of allylic hydroxy phenyl sulfones, the diastereoselectivity of the desulfonylation process is highly dependent on the steric bulk of the substituents. nih.gov The reaction is believed to proceed through a chelated organosamarium intermediate, where an existing stereocenter directs the facial selectivity of a subsequent intramolecular protonation. nih.gov Studies have shown a clear trend where increasing the steric hindrance on the substrate leads to higher diastereomeric ratios in the product. nih.gov This demonstrates how the sulfone group, particularly when sterically encumbered, can be used to relay stereochemical information across a molecule.

Diastereoselective Reduction of Allylic Hydroxy Phenyl Sulfones nih.gov
Substrate (R group)Diastereomeric Ratio (d.r.)Yield (%)
Methyl1.5:180
Isopropyl1.6:166
tert-Butyl15:173
Phenyl4:175

Development of Novel Synthetic Reagents and Methodologies Based on this compound

The unique reactivity of this compound has been the foundation for the development of novel synthetic methods and specialized reagents.

One of the most well-known reactions involving this compound is the Truce-Smiles rearrangement. acs.org This reaction involves the metalation of this compound, typically with an organolithium reagent, followed by an intramolecular rearrangement where the phenylsulfonyl group migrates from the mesityl ring's sulfur atom to one of its methyl groups. acs.orgdatapdf.com This process provides a powerful method for carbon-carbon bond formation and the synthesis of substituted aromatic compounds that would be difficult to access through other means.

In another innovative methodology, phenyl sulfones are temporarily coordinated to a tungsten complex, {WTp(NO)(PMe₃)}. nih.govresearchgate.net This coordination activates the phenyl ring, making it susceptible to protonation and subsequent nucleophilic attack. This strategy allows for a sequence of up to three independent nucleophilic additions to the same ring, creating highly functionalized and structurally diverse di- and trisubstituted cyclohexenes from a simple arene precursor. nih.gov

Contributions of this compound to Retrosynthetic Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available precursors. This is achieved by breaking bonds and converting functional groups in a reverse-synthetic sense. This compound has emerged as a valuable tool in this process, offering unique advantages in the design and execution of complex synthetic routes.

The strategic application of this compound in retrosynthesis often revolves around the stability and reactivity of the mesityl group and the sulfone functional group. The bulky mesityl (2,4,6-trimethylphenyl) group provides steric hindrance that can influence the regioselectivity of reactions and stabilize reactive intermediates. The sulfone group, being a good leaving group and capable of activating adjacent protons, facilitates a variety of bond-forming and bond-breaking reactions.

A key contribution of this compound in retrosynthetic analysis is its role in carbon-carbon bond formation. For instance, in the synthesis of complex molecules, a C-C bond can be retrosynthetically disconnected, leading to a synthon that can be formed using a this compound derivative. The stability of the mesityl phenyl sulfonate makes it a suitable precursor for palladium-catalyzed cross-coupling reactions with arylboronic acids, enabling the formation of C-aryl bonds. nih.gov This approach has been successfully applied in the synthesis of C-4 aryl pyrimidinone nucleoside analogues. nih.gov

Furthermore, this compound can undergo metalation, creating a nucleophilic species that can react with various electrophiles. datapdf.com This allows for the retrosynthetic disconnection of a target molecule at a position adjacent to where the sulfone group was attached. The subsequent reaction involves the formation of a new C-C bond, as demonstrated in the reaction of metalated this compound with electrophiles. datapdf.com

The sulfone group can also participate in rearrangement reactions, such as the Truce-Smiles rearrangement, which involves the intramolecular migration of an aryl group. acs.org In a retrosynthetic sense, this allows for the conceptual "movement" of a functional group within a molecule to a more synthetically accessible position. The study of the rearrangement of mesityl p-tolyl sulfone provides evidence for the mechanism of such rearrangements, indicating that the displacement of the arylsulfonyl group occurs at its original point of attachment. datapdf.com

The table below summarizes some of the key retrosynthetic disconnections and the corresponding synthetic strategies involving this compound.

Target SubstructureRetrosynthetic DisconnectionSynthetic Equivalent/Strategy
Aryl-ArylC-C bondMesityl phenyl sulfonate + Arylboronic acid (Suzuki Coupling) nih.gov
R-CH₂-ArC-C bondMetalated this compound + Alkyl halide datapdf.com
Aryl-O-Aryl'C-O bondTruce-Smiles Rearrangement of a hydroxyaryl sulfone precursor

It is important to note that while this compound offers significant advantages, the success of these strategies can be influenced by reaction conditions such as solvent and temperature. nih.gov Careful optimization is often necessary to achieve the desired outcome.

Computational and Theoretical Investigations of Mesityl Phenyl Sulfone

Electronic Structure and Bonding Analysis of Mesityl Phenyl Sulfone

The electronic structure of this compound is characterized by the interplay between the electron-withdrawing sulfonyl group and the two aromatic rings. The sulfonyl group (-SO₂-) significantly influences the electron distribution across the molecule. X-ray crystallography and gas electron diffraction studies on related aryl sulfones have provided precise geometric parameters, which serve as benchmarks for computational models. researchgate.net In molecules like 4,4'-dichlorodiphenyl sulfone, the geometry around the sulfur atom is tetrahedral, and there is potential for overlap between the sulfur 3d and 3p orbitals with the π orbitals of the phenyl rings. cdnsciencepub.com This interaction, however, is highly dependent on the dihedral angles between the rings and the central C-S-C plane. cdnsciencepub.com

In this compound, the presence of three methyl groups on the mesityl ring introduces significant steric hindrance. This steric crowding forces the aromatic rings to twist out of planarity with respect to the C-S-C plane, which in turn affects the extent of π-conjugation. cdnsciencepub.com Computational studies on sterically hindered diphenyl sulfones, such as 2,2',4,4',6,6'-hexamethyldiphenyl sulfone, show that steric hindrance leads to a twist conformation with large dihedral angles. cdnsciencepub.com For a tri-ortho-substituted analogue, 2-(4′-carbomethoxy-2′-nitrophenylsulfonyl)-1,3,5-trimethylbenzene, the dihedral angles made by the mesityl ring and the substituted phenyl ring with the C-S-C plane are notably dissimilar, a feature attributed to the bulky sulfonyl group. cdnsciencepub.com The electron-withdrawing nature of the sulfonyl group can also induce a slight bending of the phenyl ring away from the mesityl ring. cdnsciencepub.com

The electronic impact of the sulfonyl group is also evident in its reactivity. The phenoxide anion of 4-hydroxyphenyl isopropyl sulfone, for instance, strongly reduces the electronegativity of the sulfonyl group, which inhibits the formation of an α-anion necessary for certain reactions. researchgate.netacs.org Conversely, the introduction of additional electron-withdrawing groups can reverse this effect. researchgate.netacs.org

Table 1: Selected Bond Parameters in Aryl Sulfone Derivatives from Experimental and Computational Studies

Compound Method S-C (Aryl) Bond Length (Å) C-S-C Angle (°) Dihedral Angles (°) Reference
Methylphenylsulphone Gas Electron Diffraction 1.768 104.2 - researchgate.net
p-Methylsulphonylbenzoic Acid X-ray Crystallography 1.765 / 1.771 104.3 - researchgate.net

Quantum Chemical Modeling of Reaction Mechanisms Involving this compound

Quantum chemical modeling, particularly using DFT, is a powerful approach to investigate the detailed pathways of reactions involving this compound. nih.gov These calculations can map out potential energy surfaces, identify intermediates and transition states, and rationalize experimental observations of reactivity and selectivity.

One notable reaction is the Truce-Smiles rearrangement, where an arene group is transferred intramolecularly. The base-catalyzed rearrangement of this compound to 2-(phenylmethyl)-4,6-dimethylbenzenesulfinic acid has been studied, with a proposed mechanism involving the metalation of a methyl group on the mesityl ring, followed by intramolecular nucleophilic attack. acs.org More recent DFT studies on related photoinduced rearrangements have elucidated complex multi-step mechanisms involving triplet states, spirocyclic intermediates, and radical moieties, highlighting the predictive power of computational modeling. acs.org

Computational methods are also employed to guide the development of new catalytic reactions. For example, in the context of hydrogen isotope exchange of aryl sulfones, DFT calculations were used to model the binding energy of methyl phenyl sulfone to various iridium(I) catalysts. acs.org This in silico screening of a virtual library of ligands allowed for the rational selection of promising candidates for synthesis and experimental testing, ultimately leading to the development of more efficient catalysts. acs.org

A critical aspect of modeling reaction mechanisms is the characterization of transition states and the calculation of activation energy barriers. This provides quantitative insights into reaction kinetics and determines the rate-limiting step of a transformation.

In the study of the photoinduced rearrangement of an aryl ether, DFT calculations revealed a five-step mechanism. acs.org The energy profile showed that the rate-determining step was the formation of a pseudo-phenoxy radical moiety, which was a key step in the reaction. acs.org For the rearrangement of this compound itself in the presence of butyllithium, it was observed that the metalation step and the subsequent rearrangement occur at similar rates, suggesting comparable energy barriers for these competing processes. datapdf.com

Computational studies on organocatalyzed reactions frequently rely on transition state analysis to explain stereoselectivity. nih.govacs.org For instance, in proline-catalyzed aldol (B89426) reactions, the preference for a specific stereoisomer is explained by the relative energies of competing transition states, often modeled as Zimmerman-Traxler-like structures. acs.org Similar principles apply to reactions involving sulfones, where the steric and electronic properties of the this compound moiety would dictate the geometry and energy of the transition state, thereby influencing the reaction outcome. ucc.ie

Table 2: Calculated Activation Energies for Key Steps in a Related Photoinduced Rearrangement

Reaction Step Description Activation Energy (kcal/mol) Reference
I → II C-C ipso addition to form spirocycle Not specified as rate-determining acs.org
2a+ → 3a+ Formation of (pseudo-)phenoxy radical Rate-determining step acs.org

The solvent environment can have a profound impact on the rates and selectivity of chemical reactions. Computational models often account for these effects using implicit solvation models, such as the Polarizable Continuum Model (PCM), or by explicitly including solvent molecules in the calculation. acs.org

In the α-halogenation of alkyl phenyl sulfones, the reaction is conducted in a KOH-t-BuOH medium. researchgate.netacs.org The poor acidity of isopropyl mesityl sulfone, coupled with the reaction between the solvent system and the halogenating agent, was found to be responsible for its lack of reactivity with CBrCl₃. researchgate.netacs.org Computational assessments of brominating agents in different solvent systems can help rationalize such observations by correlating solvent properties with reaction efficiency. researchgate.net The choice of solvent can also influence regioselectivity in reactions involving sulfones. smolecule.com

In computational studies of organocatalysis, the inclusion of solvent effects is often crucial for obtaining results that agree with experimental data. acs.org For example, modeling a proton-relay mechanism involving methanol (B129727) molecules was shown to significantly lower the activation energy for enamine formation compared to the unassisted pathway in the gas phase. acs.org Similarly, the reactivity of this compound in solution-phase reactions would be influenced by its interactions with the solvent, which can be modeled to gain a more accurate understanding of the reaction mechanism.

Conformational Landscape and Dynamic Properties of this compound

Due to the steric clash between the ortho-methyl groups of the mesityl ring and the phenyl ring, this compound is not a planar molecule. It adopts a twisted, non-planar conformation. The study of the conformational landscape involves identifying the stable conformers and the energy barriers for interconversion between them.

X-ray crystallography on a tri-ortho-substituted analog of this compound revealed a specific "twist-nitro-proximal" conformation in the solid state. cdnsciencepub.com However, in solution, the molecule may exist as a mixture of conformers, and the conformation may differ from that in the solid state. cdnsciencepub.com Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying these conformational dynamics in solution. cdnsciencepub.com

Computational and dynamic NMR studies on the closely related dimesityl sulfone have provided significant insight into its dynamic properties. acs.orgacs.org Below -170 °C, the ¹H NMR spectrum shows distinct signals for the ortho-methyl groups, indicating the presence of stable, propeller-like P (plus) and M (minus) conformational enantiomers. acs.org The interconversion between these enantiomers becomes rapid on the NMR timescale at higher temperatures. Molecular mechanics calculations suggest that this enantiomerization occurs via a correlated rotation of the two mesityl rings, known as a "cog-wheel" effect, through a one-ring flip pathway. acs.org The free energy of activation (ΔG‡) for this process in dimesityl sulfone was determined to be 5.0 kcal mol⁻¹. acs.orgacs.org It is expected that this compound would exhibit similar, albeit asymmetric, dynamic behavior.

Table 3: Conformational and Dynamic Data for Dimesityl Derivatives

Compound Dynamic Process Method ΔG‡ (kcal mol⁻¹) Reference
Dimesityl Sulfone P/M Enantiomerization Dynamic NMR 5.0 acs.orgacs.org
Dimesityl Sulfoxide (B87167) P/M Enantiomerization Dynamic NMR 4.5 acs.org

Prediction of Spectroscopic Signatures for Mechanistic Elucidation of this compound Chemistry

Computational chemistry can predict various spectroscopic properties, such as NMR chemical shifts and coupling constants, which are invaluable for interpreting experimental spectra and elucidating molecular structure and reaction mechanisms.

For this compound and its derivatives, NMR spectroscopy is particularly informative. nih.gov Early studies used proton NMR (PMR) to probe the shielding effects of one aromatic ring on the protons of the other to deduce the preferred conformation in solution. cdnsciencepub.com While this method suggested a particular conformation for some diphenyl sulfones, later crystallographic evidence indicated that the predictions may have been erroneous due to the small magnitude of the shielding effects in these systems. cdnsciencepub.com

More advanced computational methods can now calculate NMR parameters with higher accuracy. These calculated spectra can be compared with experimental data to confirm structural assignments of reactants, intermediates, and products. In the study of dynamic processes, the simulation of temperature-dependent NMR spectra based on calculated exchange rates and conformer populations is a powerful tool. For dimesityl sulfone, the observation of anisochronous lines for the ortho-methyl groups at low temperatures provides direct evidence for the slow interconversion of its helical enantiomers, a phenomenon that can be modeled computationally. acs.org Similarly, computational prediction of spectroscopic signatures for proposed intermediates in reactions like the Truce-Smiles rearrangement could provide crucial evidence to support or refute a proposed mechanism.

Synthesis, Structure, and Reactivity of Mesityl Phenyl Sulfone Analogues and Derivatives

Systematic Variation of Aromatic Substituents and Their Impact on Sulfone Chemistry

The introduction of substituents onto the aromatic rings of diaryl sulfones, including mesityl phenyl sulfone, profoundly influences their chemical and physical properties. These modifications allow for the fine-tuning of reactivity, making them valuable tools in organic synthesis and materials science.

Electronic and Steric Effects of Ring Substituents

The reactivity of the aromatic rings in diaryl sulfones towards electrophilic substitution is governed by the electronic nature of the sulfonyl group and any other substituents present. The sulfonyl group is strongly electron-withdrawing, deactivating the aromatic ring to which it is attached. wikipedia.orglumenlearning.com Conversely, electron-donating groups on the phenyl ring can accelerate electrophilic aromatic substitution reactions. lumenlearning.com For instance, the nitration of phenol (B47542) occurs a thousand times faster than that of benzene (B151609), while nitrobenzene (B124822) reacts millions of times slower. lumenlearning.com

The position of substitution is also directed by the existing groups. Ortho- and para-directing groups include those with lone pairs of electrons that can be donated through resonance, such as -NH2, -OH, and -OR, as well as alkyl groups. lumenlearning.com Meta-directing groups are typically those with a carbonyl group or other electron-withdrawing functionalities like -NO2 and -SO3H. lumenlearning.com Halogens are a special case; while they are deactivating due to their high electronegativity (inductive effect), they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. lumenlearning.com

Steric hindrance plays a crucial role, particularly in molecules like this compound where the bulky mesityl group can impede the approach of an electrophile to the ortho positions. masterorganicchemistry.com This steric effect often leads to a preference for substitution at the less hindered para-position. masterorganicchemistry.com To achieve exclusive ortho-substitution, a "blocking group" strategy can be employed, where a reversible substituent like a sulfonyl group is used to occupy the para position, directing subsequent reactions to the ortho position before being removed. masterorganicchemistry.com

SubstituentElectronic EffectDirecting EffectImpact on Reactivity
-NH2, -NHR, -OHElectron-donatingOrtho, ParaActivating
-OCH3, -NHCORElectron-donatingOrtho, ParaActivating
-CH3, -PhenylElectron-donatingOrtho, ParaWeakly Activating
-F, -Cl, -Br, -IElectron-withdrawing (Inductive), Electron-donating (Resonance)Ortho, ParaWeakly Deactivating
-COH, -COCH3, -COOCH3Electron-withdrawingMetaModerately Deactivating
-SO3H, -NO2, -CF3, -CCl3Electron-withdrawingMetaStrongly Deactivating

Heteroaromatic Analogues of this compound

Replacing one of the aryl rings in this compound with a heteroaromatic system introduces new dimensions of reactivity and potential applications. For example, heteroaromatic methyl sulfones can be synthesized and utilized in medicinal and coordination chemistry. nih.gov The synthesis of these analogues can be achieved through various methods, including the reaction of vinamidinium salts with bis-nucleophiles. nih.gov

A notable example is the difluoromethyl 2-pyridyl sulfone, known as the Hu reagent, which is an effective reagent for gem-difluoroolefination. cas.cn This highlights how incorporating a heteroaromatic ring can lead to the development of specialized synthetic tools. Furthermore, the synthesis of heteroaryl sulfones, such as those containing pyrazole (B372694) and other nitrogen-containing heterocycles, has been reported. nih.govnih.gov These compounds are of interest due to their potential biological activities. iomcworld.com

Exploration of Alkyl and Alkenyl Sulfone Counterparts to this compound

The substitution of one or both aromatic rings in this compound with alkyl or alkenyl groups leads to a class of compounds with distinct reactivity profiles. The synthesis of alkyl and alkenyl sulfones can be achieved through various C-S coupling reactions. organic-chemistry.org

A significant area of research involves the reactions of these sulfones. For instance, the coordination of methyl phenyl sulfone to a tungsten complex activates the phenyl ring for selective protonation and subsequent nucleophilic additions, leading to the synthesis of trisubstituted cyclohexenes. nih.gov This methodology demonstrates the utility of alkyl aryl sulfones as precursors to complex carbocyclic structures. nih.govresearchgate.net

Furthermore, the reduction of β-keto sulfones to β-hydroxy sulfones can be accomplished using alkyl aluminum compounds. mdpi.com The reactivity in these reductions is influenced by the nature of the substituents on the keto sulfone. mdpi.com Allylic sulfones also undergo synthetically useful transformations, such as regioselective and diastereoselective desulfonylation with samarium(II) iodide, which can be applied in the synthesis of natural products. nih.gov

Fluorinated and Halogenated this compound Derivatives

The introduction of fluorine and other halogens into the structure of this compound and its analogues can dramatically alter their properties and reactivity, leading to the development of important synthetic reagents.

Fluoromethyl phenyl sulfone is a key reagent for the synthesis of fluoroalkenes. orgsyn.org Its synthesis involves the fluoro-Pummerer reaction of methyl phenyl sulfoxide (B87167) with diethylaminosulfur trifluoride (DAST), followed by oxidation. orgsyn.org Electron-withdrawing groups on the aromatic ring decrease the rate of the fluoro-Pummerer reaction. orgsyn.org

Difluoromethyl phenyl sulfone and its derivatives are versatile building blocks for introducing the CF2 group into organic molecules. cas.cn These compounds can undergo nucleophilic, electrophilic, and radical (phenylsulfonyl)difluoromethylation reactions. cas.cn Similarly, tribromomethyl phenyl sulfone derivatives have been synthesized and explored for their potential as pesticides. beilstein-journals.orgnih.gov The synthesis of these halogenated sulfones often starts from corresponding thiophenols or methyl sulfones, followed by halogenation and oxidation steps. beilstein-journals.orgnih.gov

The Julia-Kocienski olefination is a powerful method for forming carbon-carbon double bonds, and fluorinated 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are effective reagents in this reaction for the synthesis of fluoroalkylidenes. nih.govnih.gov The stereoselectivity of these olefination reactions can often be controlled by the reaction conditions. nih.govnih.gov

Halogenated Sulfone DerivativeSynthetic ApplicationKey Reaction Type
Fluoromethyl phenyl sulfoneSynthesis of fluoroalkenesFluoro-Pummerer reaction
Difluoromethyl phenyl sulfoneIntroduction of the CF2 group(Phenylsulfonyl)difluoromethylation
Tribromomethyl phenyl sulfonePotential pesticidesHalogenation, SNAr reactions
Fluorinated 1-phenyl-1H-tetrazol-5-yl sulfonesSynthesis of fluoroalkylidenesJulia-Kocienski olefination

Design and Synthesis of Polymeric and Supramolecular Assemblies Incorporating this compound Motifs

The incorporation of sulfone-containing moieties, including those related to this compound, into larger molecular assemblies like polymers and supramolecular structures has led to materials with unique properties and potential applications.

Sulfonated poly(phenylene sulfone) polymers have been synthesized and studied for their potential use as proton-conducting membranes in fuel cells. researchgate.net These polymers, which feature highly electron-deficient aromatic rings due to the presence of sulfone groups, exhibit high thermal, thermo-oxidative, and hydrolytic stability. researchgate.net

Supramolecular chemistry offers a pathway to create complex, functional structures through non-covalent interactions. osti.gov Peptide amphiphiles, for example, can self-assemble in water to form supramolecular polymers. beilstein-journals.org By incorporating sulfated groups, these assemblies can mimic biological ligands and interact with specific receptors like L-selectin. beilstein-journals.org The formation of these supramolecular structures is often influenced by factors such as salt concentration. beilstein-journals.org

Advanced Spectroscopic and Crystallographic Methodologies in Mesityl Phenyl Sulfone Research

High-Resolution NMR Spectroscopy for Mechanistic Probing and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamics of molecules like mesityl phenyl sulfone. mit.edu It provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms. mit.educreative-biostructure.com In the context of sulfone chemistry, NMR is crucial for elucidating reaction mechanisms and assigning the stereochemistry of products and intermediates. nih.govipb.pt

2D NMR Techniques for Complex this compound Adducts

Two-dimensional (2D) NMR spectroscopy resolves the crowded and overlapping signals often found in standard 1D spectra of complex molecules, making it particularly valuable for studying adducts of this compound. nih.govlibretexts.org Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. ipb.ptnumberanalytics.com

COSY and TOCSY: These homonuclear correlation experiments are used to identify protons that are spin-coupled, revealing through-bond connectivity within a molecule. libretexts.orgnumberanalytics.com TOCSY is an extension of COSY that identifies all protons within a continuous spin system, not just immediate neighbors. ipb.ptnumberanalytics.com

HSQC and HMBC: These heteronuclear techniques correlate proton signals with those of directly attached (HSQC) or more distant (HMBC) heteronuclei like ¹³C. nih.govnumberanalytics.com They are essential for assigning carbon resonances and piecing together the complete molecular framework of complex adducts. ipb.pt

NOESY: This technique measures the Nuclear Overhauser Effect, a through-space interaction that provides information about the spatial proximity of nuclei. numberanalytics.com It is critical for determining the three-dimensional structure and stereochemistry of molecules. ipb.pt

The application of these 2D NMR methods allows for the unambiguous structural elucidation of complex products and intermediates that can arise in reactions involving this compound. nih.gov

Dynamic NMR Studies on Conformational Exchange in Sulfone Derivatives

Dynamic NMR (DNMR) is a powerful method for studying the rates of conformational changes in molecules. In sterically hindered sulfone derivatives, such as those containing mesityl groups, restricted rotation around aryl-sulfur bonds can lead to the existence of distinct, interconverting conformers. unibas.itunibas.it

For instance, studies on dimesityl sulfone have shown that at low temperatures (below -170°C), the proton NMR spectra display separate signals for the ortho-methyl groups. nih.govunibas.it This is due to the slow interconversion between two propeller-like helical enantiomers (M and P). nih.govunibas.it As the temperature increases, these signals broaden and coalesce into a single peak, allowing for the calculation of the energy barrier for this conformational exchange. The free energy of activation (ΔG‡) for the enantiomerization of dimesityl sulfone was determined to be 5.0 kcal/mol. nih.govunibas.it This process is believed to occur through a correlated "cog-wheel" rotation of the mesityl rings. nih.govunibas.it Similar DNMR studies on other hindered naphthyl and aryl sulfones have also been used to quantify the barriers to rotation and understand their stereodynamic processes. unibas.it

CompoundDynamic ProcessActivation Energy (ΔG‡)Technique
Dimesityl SulfoneEnantiomerization (M ⇌ P)5.0 kcal/mol¹H Dynamic NMR
Dimesityl Sulfoxide (B87167)Enantiomerization (M ⇌ P)4.5 kcal/mol¹H Dynamic NMR
Mesityl Phenyl Sulfine (Z-isomer)Mesityl-CSO Rotation21.3 kcal/molDynamic NMR
Mesityl Phenyl Sulfine (E-isomer)Mesityl-CSO Rotation15.1 kcal/molDynamic NMR

This table presents data on conformational barriers in sulfone derivatives and related compounds, as determined by Dynamic NMR studies. Data sourced from multiple research findings. nih.govunibas.itacs.org

X-ray Crystallography for Definitive Structural Elucidation of Intermediates and Products

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. nih.gov It provides unambiguous proof of molecular connectivity, conformation, and stereochemistry, which is invaluable for characterizing the intermediates and final products in this compound research. creative-biostructure.comresearchgate.net The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to produce a map of electron density, from which the atomic positions can be determined.

Studies on dimesityl sulfone, a closely related compound, have utilized X-ray diffraction to confirm that the helical enantiomers observed in solution via dynamic NMR are also stable in the crystalline state. nih.govunibas.it

Analysis of Non-Covalent Interactions in Crystalline this compound

The way molecules pack in a crystal is governed by a network of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. nih.govmdpi.com Understanding these interactions is crucial for crystal engineering and for explaining the physical properties of the solid state. nih.gov In sulfone derivatives, the sulfonyl group (SO₂) can act as a hydrogen bond acceptor, while the aryl rings can participate in π-π stacking and C-H···π interactions. mdpi.comresearchgate.net For example, in the crystal structure of 4-Chlorophenyl mesityl sulfone, the methyl groups of the mesityl substituent are involved in non-covalent interactions with catalytic intermediates. smolecule.com Theoretical methods like Hirshfeld surface analysis are often employed alongside crystallographic data to visualize and quantify these weak interactions that stabilize the crystal lattice. nih.govresearchgate.netscielo.org.mx

Disorder and Polymorphism in Sulfone Crystal Structures

Polymorphism is the ability of a compound to crystallize in multiple distinct crystal forms, each with a different arrangement or conformation of molecules in the crystal lattice. nih.govmdpi.com These different polymorphs can exhibit varying physical properties. This phenomenon is common in organic molecules like sulfonamides and sulfones. researchgate.netacs.org The formation of a particular polymorph can depend on crystallization conditions. nih.gov

Disorder in a crystal structure occurs when molecules occupy multiple positions or orientations within the lattice. mdpi.com In the context of flexible molecules like aryl sulfones, this can manifest as conformational disorder or positional whole-molecule disorder. mdpi.com The number of unique molecules in the asymmetric unit (Z') can also vary between polymorphs, with structures having Z' > 1 often being associated with packing challenges or weak intermolecular interactions. researchgate.net Investigating polymorphism and disorder is essential for a complete understanding of the solid-state behavior of this compound and its derivatives.

Advanced Mass Spectrometry Techniques for Reaction Monitoring and Isotopic Labeling Studies

Advanced mass spectrometry (MS) techniques are vital for monitoring the progress of chemical reactions and for conducting mechanistic studies using isotopically labeled compounds. chromservis.eu Techniques like electrospray ionization (ESI) and atmospheric solids analysis probe (ASAP) allow for the rapid analysis of reaction mixtures with minimal sample preparation. chromservis.eu

Selected Reaction Monitoring (SRM) is a targeted MS approach that offers high sensitivity and accuracy for quantifying specific, predetermined molecules in a complex mixture, making it suitable for tracking reactants, intermediates, and products over time. This real-time monitoring allows chemists to optimize reaction conditions for maximum yield and purity. chromservis.eu

Isotopic labeling involves replacing one or more atoms in a molecule with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N). researchgate.net These labeled compounds can be used as tracers to elucidate reaction mechanisms and metabolic pathways. nih.govualberta.ca For instance, hydrogen isotope exchange (HIE) studies using deuterium (B1214612) are powerful tools for probing catalyst-substrate interactions. In research on aryl sulfones, iridium-based catalysts have been developed for the directed deuterium labeling of compounds like methyl phenyl sulfone, with computational modeling used to rationalize substrate binding and improve catalyst design. acs.org The combination of isotopic labeling with MS or NMR analysis provides unparalleled insight into the intricate details of chemical transformations. nih.govacs.org

Vibrational and Electronic Spectroscopy for Understanding this compound Reactivity

Vibrational and electronic spectroscopy are powerful, non-destructive techniques that provide profound insights into the molecular structure, bonding, and electronic properties of this compound. These methods are instrumental in elucidating the reactivity of the sulfone group and the influence of its aromatic substituents.

Vibrational Spectroscopy: Probing Molecular Structure

Fourier-transform infrared (FT-IR) spectroscopy is a principal tool for identifying the functional groups and characterizing the vibrational modes within a molecule. In this compound, the most prominent and diagnostic absorption bands are those associated with the sulfonyl group (SO₂). The sulfonyl group gives rise to two characteristic stretching vibrations: an asymmetric stretch (νₐₛ(SO₂)) and a symmetric stretch (νₛ(SO₂)). These are typically strong and sharp bands in the infrared spectrum. instanano.com

Computational chemistry, particularly using Density Functional Theory (DFT), has become an invaluable tool for predicting and assigning vibrational frequencies for complex molecules where experimental data is scarce. tu-braunschweig.descience.gov Such calculations can provide a detailed theoretical vibrational spectrum, which aids in the interpretation of experimental results and understanding the nature of different vibrational modes. science.gov

Table 1: Characteristic Infrared Absorption Frequencies for a Representative Phenyl Sulfone (Methyl Phenyl Sulfone) nist.gov

Functional Group Vibrational Mode Frequency Range (cm⁻¹) Intensity
Sulfonyl (SO₂) Asymmetric Stretch 1330 - 1290 Strong
Sulfonyl (SO₂) Symmetric Stretch 1160 - 1120 Strong
Aromatic C-H Stretch 3100 - 3000 Medium
Aromatic C=C Stretch 1600 - 1450 Medium to Weak

Note: This data is for methyl phenyl sulfone and serves as a reference. The exact frequencies for this compound may vary due to the influence of the mesityl group.

Electronic Spectroscopy: Unveiling Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is crucial for understanding its photophysical properties and reactivity in photo-excited states. msu.edu The UV-Vis spectrum of an aromatic sulfone is primarily dictated by the electronic transitions involving the π-systems of the aromatic rings and the sulfonyl group.

The phenyl and mesityl groups in this compound are the primary chromophores. The spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic rings. The sulfonyl group, while being a poor chromophore itself, acts as an auxochrome that can influence the absorption maxima (λₘₐₓ) and molar absorptivity (ε) of the aromatic rings. oup.com It can modulate the electronic structure through both inductive and weak conjugative effects.

The electronic interaction between the phenyl and mesityl rings through the sulfonyl bridge is generally limited due to the geometry of the C-S-C bonds, which often disrupts extensive π-conjugation. However, the substitution on the aromatic rings significantly impacts the electronic spectrum. The three methyl groups on the mesityl ring are electron-donating, which can cause a bathochromic (red) shift in the absorption bands compared to unsubstituted diphenyl sulfone.

Recent studies on complex sulfone-containing molecules have shown that the sulfone group can play a significant role in mediating charge-transfer states upon photoexcitation, which is critical for applications like photothermal therapy. oup.com Time-dependent density functional theory (TD-DFT) calculations are often employed to predict and interpret the electronic absorption spectra of such molecules, providing insights into the nature of the excited states. researchgate.net

Table 2: Representative UV-Vis Absorption Data for Phenyl Sulfone Derivatives

Compound Solvent λₘₐₓ (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition Type
Methyl Phenyl Sulfone Not Specified 217, 259, 265, 272 Not Specified π → π*

Note: This table presents data for related sulfone compounds to illustrate typical absorption regions. Specific values for this compound would require experimental measurement.

The study of the electronic spectra is fundamental to understanding the behavior of this compound in photochemical reactions, where the absorption of UV light can lead to the formation of reactive excited states or radical species. oup.com

Emerging Research Directions and Future Perspectives in Mesityl Phenyl Sulfone Chemistry

Mesityl Phenyl Sulfone in Sustainable Chemistry and Catalysis

Sustainable chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Within this paradigm, this compound is emerging as a compound of interest, both as a substrate and as a structural motif in catalysts, particularly in organocatalysis, photocatalysis, and electrocatalysis.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a cornerstone of green chemistry. Sulfones have become versatile reagents in this field, demonstrating significant potential in asymmetric methodologies. rsc.org Their utility stems from their dual reactivity: they can act as electrophiles, for instance in the form of vinyl sulfones, or as nucleophiles, as seen with derivatives like bismethylensulfones. rsc.org This versatility allows for novel strategies to form complex molecules in an enantioselective manner. rsc.org

Recent research has focused on the development of organocatalytic asymmetric reactions where sulfones play a key role. rsc.org For example, the 1,2-sulfone rearrangement, promoted by various nucleophiles activated by organocatalysts, has been studied in detail. rsc.org While direct organocatalytic applications using this compound as the primary substrate are still an emerging area, the principles established for other sulfones are applicable. The steric hindrance provided by the mesityl group in this compound can influence reaction pathways and selectivities. Studies on related compounds, such as isopropyl mesityl sulfone, have highlighted how the bulky mesityl group affects the acidity and reactivity of the molecule. acs.org Furthermore, the development of axially chiral sulfone-containing styrenes via organocatalysis underscores the potential for creating valuable, sterically encumbered chiral structures.

Table 1: Roles of Sulfones in Organocatalytic Reactions

Role Example Compound Type Type of Reaction Catalyst Type Ref
Electrophile Vinyl Sulfones Michael Addition Aminocatalysts, Thiourea Catalysts rsc.org
Nucleophile Bismethylensulfone Derivatives Alkylation Phase-Transfer Catalysts rsc.org
Rearrangement Substrate Bis-activated Vinyl Sulfones 1,2-Sulfone Rearrangement Enamine, Brønsted Base, Thiourea rsc.org
Chiral Product Precursor Alkynyl Aryl Sulfones Atroposelective Synthesis Cinchona Alkaloids

Photocatalysis and electrocatalysis are powerful tools in sustainable chemistry, utilizing light and electricity, respectively, to drive chemical transformations under mild conditions. nih.gov These technologies are increasingly being applied to the synthesis and functionalization of sulfones. nih.govacs.org

Photocatalysis offers new routes for the assembly and modification of sulfones. nih.gov Visible-light photocatalysis, in particular, allows for the formation of C-S bonds and the desulfonylative functionalization of sulfones, providing access to new molecular architectures. beilstein-journals.orgrsc.orgacs.org Interestingly, organic photocatalysts containing mesityl groups, such as 9-mesityl-10-methylacridinium, have been employed effectively in reactions like radical thiol-ene additions and the synthesis of benzothiophenes, demonstrating the value of the mesityl scaffold in catalyst design. beilstein-journals.org While these examples feature the mesityl group on the catalyst rather than the sulfone substrate, they open avenues for studying the photocatalytic behavior of this compound itself, which could act as a stable aryl radical precursor under photochemical conditions. tandfonline.comtandfonline.com

Electrocatalysis provides a green and efficient alternative for oxidation and coupling reactions. The electrochemical oxidation of sulfides to sulfones is a well-established process that avoids the need for chemical oxidants. acs.orgnih.gov Recent advancements have enabled this transformation in flow reactors, even without supporting electrolytes, highlighting the method's efficiency and sustainability. nih.govcardiff.ac.ukacs.org Furthermore, electrochemical methods have been developed for synthesizing unsymmetrical diaryl sulfones, offering a controlled and scalable approach. cardiff.ac.uk These electrochemical strategies are directly applicable to the synthesis of this compound from mesityl phenyl sulfide (B99878), providing a cleaner production route compared to traditional methods.

Integration of this compound in Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow processing is revolutionizing chemical manufacturing, offering enhanced safety, efficiency, and scalability. The synthesis of sulfones is particularly well-suited for flow chemistry. acs.orgrsc.org Electrochemical flow processes, for example, have been developed for the selective oxidation of thioethers to sulfoxides and sulfones, demonstrating high yields and current efficiencies. nih.govacs.org These systems can be fully automated, allowing for precise control over reaction parameters and minimizing manual intervention. nih.govcardiff.ac.uk

The principles of flow chemistry can be directly applied to the synthesis and modification of this compound. An automated flow platform could enable the safe and scalable production of this compound via electrosynthesis. cardiff.ac.uk Beyond synthesis, flow reactors are ideal for performing subsequent functionalization reactions. The development of automated synthesis modules, such as those used for preparing ¹⁸F-labeled aryl trifluoromethyl sulfones for PET imaging, showcases the potential for high-throughput screening and optimization of reactions involving complex sulfone structures. d-nb.info The integration of robotics and automated systems for orchestrating reaction sequences, as demonstrated with vinyl sulfones, paves the way for the rapid discovery and optimization of new transformations involving this compound. acs.org

Potential Roles of this compound in Materials Science and Polymer Chemistry

The sulfone functional group is a key component in a variety of high-performance materials and polymers due to its chemical and thermal stability. wikipedia.orgresearchgate.net this compound, with its rigid and bulky structure, is a promising candidate as a building block for new materials with tailored properties.

Sulfone polymers are a class of high-performance amorphous thermoplastics known for their exceptional toughness, strength, and hydrolytic stability at elevated temperatures. tuntunplastic.comsyensqo.com Commercially available sulfone polymers like polysulfone (PSU), polyethersulfone (PESU), and polyphenylsulfone (PPSU) are synthesized from sulfone-containing precursors such as bisphenol S. wikipedia.orgtuntunplastic.com These materials exhibit high heat resistance and excellent dimensional stability, making them suitable for precision-molded parts. tuntunplastic.com

This compound represents a unique monomer precursor. The bulky mesityl group can be expected to influence polymer chain packing, potentially leading to materials with high glass transition temperatures, altered solubility, and specific mechanical properties. While condensation polymerization is a common method, newer strategies like the anionic ring-opening polymerization of macroheterocyclic siloxane monomers containing sulfone groups have been shown to produce recyclable polysiloxanes. rsc.org Adapting such innovative polymerization techniques to monomers derived from this compound could lead to a new family of sustainable, high-performance polymers.

Table 2: Properties and Precursors of High-Performance Sulfone Polymers

Polymer Type Common Precursors Key Properties Ref
Polysulfone (PSU) Bisphenol A, 4,4′-dichlorodiphenyl sulfone Rigid, high-strength, transparent, good hydrolytic stability syensqo.com, wikipedia.org
Polyethersulfone (PESU) Dichlorodiphenyl sulfone, Bisphenol S Higher heat resistance and better chemical resistance than PSU syensqo.com
Polyphenylsulfone (PPSU) Biphenol, 4,4′-dichlorodiphenyl sulfone Superior toughness and impact strength, best chemical resistance syensqo.com
Sulfone-containing Polysiloxanes Macroheterocyclic siloxane monomers Recyclable, good thermal stability rsc.org

Beyond structural polymers, the sulfone group is being incorporated into a variety of functional materials. researchgate.netchemrxiv.org A significant area of research is the development of sulfone-containing covalent organic frameworks (COFs) for applications such as photocatalytic hydrogen evolution from water. scispace.com For example, a COF built from benzo-bis(benzothiophene sulfone) moieties demonstrated high efficiency for photochemical hydrogen production. scispace.com The inclusion of the sulfone group was found to be critical, as it rendered the material more hydrophilic, improving its interaction with water and thus its catalytic performance. scispace.com

This compound can be envisioned as a valuable building block for such functional materials. Its incorporation into COFs, conjugated microporous polymers, or other porous materials could be used to fine-tune the material's properties. The sterically demanding mesityl group could control the intermolecular packing and porosity of the resulting framework, while the phenyl sulfone core would contribute to the electronic properties and stability of the material. This could lead to the development of new catalysts, sensors, or separation materials with precisely engineered functionalities.

Interdisciplinary Applications of this compound: Bio-Inspired and Supramolecular Chemistry

The unique structural characteristics of this compound, namely the sterically demanding mesityl group and the polar, electron-withdrawing sulfone moiety, position it as a molecule of interest for emerging interdisciplinary research at the nexus of bio-inspired and supramolecular chemistry. While direct studies on this compound in these specific applications are nascent, the known functionalities of its constituent parts—the mesityl group and the phenyl sulfone core—provide a strong foundation for exploring its potential in creating advanced materials and systems.

In bio-inspired chemistry, researchers aim to mimic biological systems to develop novel catalysts and materials. The sulfone group is a key functional group in various biologically active molecules and has been utilized in the design of bio-inspired catalysts. For instance, bio-inspired oxidation of sulfides to sulfoxides and sulfones is a critical area of research, with systems designed to mimic the activity of enzymes. mdpi.com The phenyl sulfone unit, in particular, is a structural motif found in compounds with applications in medicinal and agricultural chemistry. acs.org The introduction of a bulky mesityl group could modulate the biological activity or substrate selectivity of parent phenyl sulfone structures, offering a pathway to developing new therapeutic agents or specialized agrochemicals.

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The phenyl sulfone group can participate in hydrogen bonding and dipole-dipole interactions, which are fundamental to self-assembly processes. Research on related molecules, such as bis(4,4'-dihydroxyphenyl) sulfone, has demonstrated the ability of the sulfone group to act as a hydrogen bond acceptor, directing the formation of intricate, self-assembled structures like molecular carpets. rsc.org The bulky mesityl group in this compound is expected to play a significant role in controlling the supramolecular architecture. hku.hk Steric hindrance is a powerful tool in supramolecular design, influencing molecular packing, preventing undesirable aggregation, and creating specific cavities for host-guest chemistry. liverpool.ac.uk The interplay between the directional interactions of the sulfone group and the steric demands of the mesityl group could lead to the formation of novel, well-defined supramolecular assemblies.

The potential applications of this compound in these fields are largely prospective and based on the established roles of its structural components. The following table summarizes the key molecular features of this compound and their potential implications in bio-inspired and supramolecular chemistry.

Feature of this compoundPotential Role in Bio-Inspired ChemistryPotential Role in Supramolecular Chemistry
Phenyl Sulfone Moiety - Scaffold for bioactive molecules. acs.org- Participation in bio-inspired catalytic oxidation reactions. mdpi.com- Hydrogen bond acceptor. rsc.org- Dipole-dipole interactions for self-assembly. researchgate.net
Mesityl Group - Steric control for enzyme active site mimics.- Modulation of biological activity through steric hindrance.- Control of molecular packing and solid-state architecture. hku.hk- Creation of defined cavities in supramolecular hosts.
Combined Structure - Development of selective bio-inspired catalysts.- Design of novel therapeutic agents with specific steric profiles.- Formation of unique, sterically-controlled supramolecular polymers or networks.- Design of functional materials with tunable properties based on molecular assembly.

Further research into the synthesis of derivatives of this compound could unlock a wide range of applications. For example, the functionalization of the phenyl or mesityl rings could introduce additional recognition sites or reactive groups, leading to more complex and functional bio-inspired systems and supramolecular architectures. The table below outlines potential research directions and the expected outcomes from such studies.

Research DirectionKey MethodologiesExpected Outcome
Synthesis of Functionalized Derivatives - Electrophilic aromatic substitution.- Cross-coupling reactions.- A library of this compound derivatives with diverse functional groups.
Investigation of Self-Assembly Behavior - X-ray crystallography.- Scanning tunneling microscopy.- Spectroscopic analysis (NMR, UV-Vis).- Understanding of the non-covalent interactions driving self-assembly.- Characterization of novel supramolecular structures. rsc.org
Evaluation of Bio-inspired Catalytic Activity - Kinetic studies of catalytic reactions.- Computational modeling of reaction mechanisms.- Development of new catalysts for selective oxidation or other transformations. mdpi.com
Assessment of Biological Activity - In vitro and in vivo screening assays.- Identification of new lead compounds for drug discovery or agrochemical development. acs.org

Q & A

Q. What are the standard synthetic routes for mesityl phenyl sulfone, and how can purity be optimized?

this compound is typically synthesized via oxidation of the corresponding sulfide. For example, 2-pentyl mesityl sulfone (structurally analogous) was prepared by reacting mesitylthiol with 2-pentyl p-toluenesulfonate, followed by oxidation using hydrogen peroxide or m-chloroperbenzoic acid . Purity optimization involves:

  • Chromatographic purification : Silica gel column chromatography with ethyl acetate/hexane gradients.
  • Recrystallization : Use polar aprotic solvents (e.g., DMSO) to remove residual sulfides.
  • Spectroscopic validation : Confirm purity via IR (strong sulfone absorption at 1280–1300 cm⁻¹ and 1120–1140 cm⁻¹) and ¹H/¹³C NMR .

Q. How is this compound characterized structurally and functionally?

  • X-ray crystallography : Reveals dihedral angles between aromatic rings (e.g., mesityl and phenyl rings inclined by 61.39° and 30.99°, respectively) and intermolecular interactions (C–H⋯I hydrogen bonds in iodide derivatives) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability; sulfones generally degrade above 250°C.
  • HPLC/LC-MS : Quantify trace impurities (e.g., phenyl vinyl sulfone) with a validated LC-MS method using a C18 column, 0.1% formic acid in water/acetonitrile mobile phase, and ESI+ detection (LOQ: 0.1 ppm) .

Q. What are the stability considerations for this compound under acidic/basic conditions?

  • Acidic conditions : Stable in dilute H₂SO₄ (used in sulfone TS preparations) but hydrolyzes in concentrated acids .
  • Basic conditions : Susceptible to elimination reactions (e.g., in EGONa-EGOH at 195–200°C, yielding olefins via Hofmann orientation). Avoid strong bases like tert-BuOK in DMSO to prevent demethylation of methoxy-substituted analogs .

Advanced Research Questions

Q. How does this compound influence regioselectivity in elimination reactions?

this compound favors Hofmann elimination (less substituted olefin) due to:

  • Electronic effects : Strong electron-withdrawing sulfone groups stabilize early Elcb-like transition states with minimal C–S bond cleavage.
  • Steric effects : Bulky mesityl substituents disfavor Saytzeff orientation.
    Experimental validation :
  • EGONa-EGOH (195–200°C) : Produces 1-pentene (85%) and 2-pentene (15%) from 2-pentyl mesityl sulfone .
  • tert-BuOK-pyridine : Enhances Hofmann selectivity (93% 1-pentene) due to stronger base and steric hindrance .

Table 1 : Product distribution in base-induced eliminations

Base-Solvent System1-Pentene (%)2-Pentene (%)
EGONa-EGOH (195–200°C)85 ± 315 ± 3
tert-BuOK-pyridine (50°C)93 ± 17 ± 1

Q. What computational methods predict this compound’s electronic properties?

  • DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) to assess charge distribution (sulfone group: δ− on S, δ+ on adjacent C).
  • HOMO-LUMO analysis : Predict reactivity in nucleophilic/electrophilic environments (e.g., HOMO localized on phenyl ring, LUMO on sulfone) .
  • MD simulations : Model hydration effects for applications in proton-exchange membranes (PEMs), correlating sulfone content with proton conductivity .

Q. How does this compound compare to other sulfones in polymer electrolyte membranes (PEMs)?

  • Proton conductivity : Sulfones with absorbed water achieve ~0.1 S/cm (DOE target), but mesityl’s hydrophobicity may reduce water dependence.
  • Methanol crossover : Bulky mesityl groups in DMFCs reduce permeability by 40% vs. Nafion 117 .
    Key parameters :
  • Ion-exchange capacity (IEC) : Measure via titration (target: 1.5–2.0 meq/g).
  • Mechanical strength : DMA shows storage modulus >1 GPa at 120°C .

Methodological Challenges

Q. How to resolve contradictions in elimination product ratios across studies?

  • Reproducibility issues : Variations in EGONa-EGOH systems (±3% vs. ±0.5% in pyridine) arise from poor temperature control during reflux. Use thermostatic oil baths .
  • Isomerization artifacts : Confirm via control experiments (e.g., pure 1-pentene shows no isomerization under reaction conditions) .

Q. What advanced techniques validate sulfone stability in fuel cell membranes?

  • Accelerated oxidative testing : Expose to Fenton’s reagent (3% H₂O₂, 4 ppm Fe²⁺) at 80°C; measure weight loss (<5% over 24 hours).
  • In situ FTIR : Monitor sulfonic acid group degradation (peak loss at 1050 cm⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.